4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid
Description
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid (IUPAC name: this compound) is a benzoic acid derivative functionalized with a nitro group at the 3-position and a 3-ethoxypropylamino substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its role as a highly specific agonist for the human hydroxycarboxylic acid receptor HCAR3 (GPR109B), a target implicated in metabolic and immune disorders . Its molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 268.27 g/mol.
Properties
IUPAC Name |
4-(3-ethoxypropylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-2-19-7-3-6-13-10-5-4-9(12(15)16)8-11(10)14(17)18/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUYWUUTPFYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then reacted with 3-ethoxypropylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid may involve large-scale nitration and amination reactions. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxypropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-[(3-Ethoxypropyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Oxidized derivatives of the ethoxypropylamino group.
Scientific Research Applications
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares key structural and functional attributes of 4-[(3-ethoxypropyl)amino]-3-nitrobenzoic acid with related compounds:
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆N₂O₅ | 3-nitro, 4-(3-ethoxypropyl)amino | Nitro, carboxylic acid | HCAR3 agonist (IC₅₀ = 0.8 μM) | |
| 4-[(3-Aminopropyl)amino]-3-hydroxybenzoic acid (SN0124) | C₁₀H₁₄N₂O₃ | 3-hydroxy, 4-(3-aminopropyl)amino | Hydroxy, carboxylic acid | Not reported (potential antioxidant) | |
| Ethyl 3-nitro-4-(n-propylamino)benzoate | C₁₂H₁₆N₂O₄ | 3-nitro, 4-(n-propyl)amino, ethyl ester | Nitro, ester | No reported activity | |
| 4-[3-(Dimethylamino)propylamino]benzoic acid dihydrochloride | C₁₄H₂₄Cl₂N₂O₂ | 4-(dimethylamino/methylamino propyl) substituent | Tertiary amine, carboxylic acid | Not reported (potential CNS ligand) |
Key Observations:
Nitro vs. Hydroxy Groups: The 3-nitro group in the target compound enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing receptor binding.
Ethoxypropyl vs. Shorter Chains: The ethoxypropyl chain in the target compound provides greater hydrophobicity than the n-propyl group in the ethyl ester analog (), likely enhancing cell permeability. The dimethylamino variant () introduces basicity, which could affect ionization and pharmacokinetics .
Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound and SN0124 increases water solubility compared to the ethyl ester derivative, which may limit bioavailability in aqueous environments .
Biological Activity
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆N₂O₅
- CAS Number : 1019452-53-9
- MDL Number : MFCD12550716
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic role in conditions characterized by inflammation.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in scavenging free radicals and reducing oxidative stress in biological systems.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity :
- A study tested the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Study :
- In vitro assays demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, indicating its potential to modulate inflammatory responses.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
